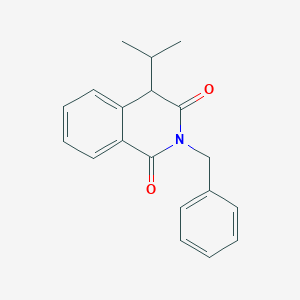
Phenyl(2,4,6-trimethylphenyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(2,4,6-trimethylphenyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phenyl group and a 2,4,6-trimethylphenyl group attached to a phosphinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(2,4,6-trimethylphenyl)phosphinic acid typically involves the reaction of phenylphosphonic dichloride with 2,4,6-trimethylbenzaldehyde under alkaline conditions. The reaction proceeds through a substitution condensation reaction, followed by oxidation using an oxidant in the presence of a catalyst . The process can be summarized as follows:
Substitution Condensation Reaction: Phenylphosphonic dichloride reacts with ethanol to form an intermediate.
Condensation Reaction: The intermediate reacts with 2,4,6-trimethylbenzaldehyde under alkaline conditions.
Oxidation: The final product is obtained by oxidizing the intermediate using an oxidant and a catalyst.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also incorporate additional purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Phenyl(2,4,6-trimethylphenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid moiety to phosphine.
Substitution: The phenyl and 2,4,6-trimethylphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the phosphinic acid moiety.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenyl or 2,4,6-trimethylphenyl compounds.
Scientific Research Applications
Phenyl(2,4,6-trimethylphenyl)phosphinic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers
Mechanism of Action
The mechanism of action of phenyl(2,4,6-trimethylphenyl)phosphinic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways and exhibit catalytic activity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate: Similar in structure but contains an ethyl ester group instead of a phosphinic acid moiety.
Phenyl(2,4,6-trimethylbenzoyl)phosphinic acid ethyl ester: Another related compound with an ethyl ester group.
Uniqueness
Phenyl(2,4,6-trimethylphenyl)phosphinic acid is unique due to its specific combination of phenyl and 2,4,6-trimethylphenyl groups attached to a phosphinic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
142087-69-2 |
|---|---|
Molecular Formula |
C15H17O2P |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
phenyl-(2,4,6-trimethylphenyl)phosphinic acid |
InChI |
InChI=1S/C15H17O2P/c1-11-9-12(2)15(13(3)10-11)18(16,17)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,16,17) |
InChI Key |
JQDWJUPAOJYKCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(=O)(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)
![N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine](/img/structure/B12558057.png)




![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)
![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)

